

Spectroscopic Profile of 4-(Difluoromethyl)pyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Difluoromethyl)pyridin-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Difluoromethyl)pyridin-2-amine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and includes a general workflow for the spectroscopic characterization of organic compounds.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-(Difluoromethyl)pyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-(Difluoromethyl)pyridin-2-amine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.27	d	$^3\text{JH}, \text{H} = 5.0$	1H	H-6
7.03	t	$^2\text{JH}, \text{F} = 55.3$	1H	CHF_2
6.94	d	$^3\text{JH}, \text{H} = 5.0$	1H	H-5
6.92	s	1H	H-3	
9.81 (s, 1H, NH) is also reported in a related compound.				

Solvent: $(\text{CD}_3)_2\text{SO}$, Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data of **4-(Difluoromethyl)pyridin-2-amine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
160.1	s	C-2	
148.9	s	C-6	
142.7	t	$^2\text{JC}, \text{F} = 22.5$	C-4
113.9	t	$^1\text{JC}, \text{F} = 237.3$	CHF_2
107.5	t	$^3\text{JC}, \text{F} = 5.5$	C-5
104.1	t	$^3\text{JC}, \text{F} = 6.8$	C-3

Solvent: $(\text{CD}_3)_2\text{SO}$, Spectrometer Frequency: 400 MHz

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of **4-(Difluoromethyl)pyridin-2-amine**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	145.0572	145.0567

Ionization Method: Nano-electrospray ionization (NSI)

Infrared (IR) Spectroscopy

As of the latest data retrieval, a specific experimental infrared spectrum for **4-(Difluoromethyl)pyridin-2-amine** was not publicly available. However, based on the functional groups present in the molecule (primary amine, pyridine ring, and difluoromethyl group), the following characteristic absorption bands can be predicted. This theoretical analysis is supported by data from similar compounds such as 2-aminopyridine and its derivatives.

Table 4: Predicted Infrared (IR) Absorption Bands for **4-(Difluoromethyl)pyridin-2-amine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3250	Medium-Weak	N-H Stretch (asymmetric & symmetric)	Primary Amine
3100-3000	Weak	C-H Stretch	Aromatic (Pyridine)
1650-1580	Medium-Strong	N-H Bend (Scissoring)	Primary Amine
1600-1450	Medium-Strong	C=C and C=N Stretch	Aromatic (Pyridine)
1300-1000	Medium-Strong	C-F Stretch	Difluoromethyl
900-650	Medium-Strong	C-H Out-of-plane Bend	Aromatic (Pyridine)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-(Difluoromethyl)pyridin-2-amine** is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide ((CD₃)₂SO) or deuterated chloroform (CDCl₃), to a concentration suitable for NMR analysis.
- Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a low concentration.
- Instrumentation: High-resolution mass spectra are obtained using a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer equipped with a nano-electrospray ionization (NSI) source.
- Data Acquisition: The sample solution is introduced into the mass spectrometer. The NSI source generates gaseous ions from the sample molecules. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The Orbitrap mass analyzer provides high-resolution mass-to-charge ratio (m/z) measurements.

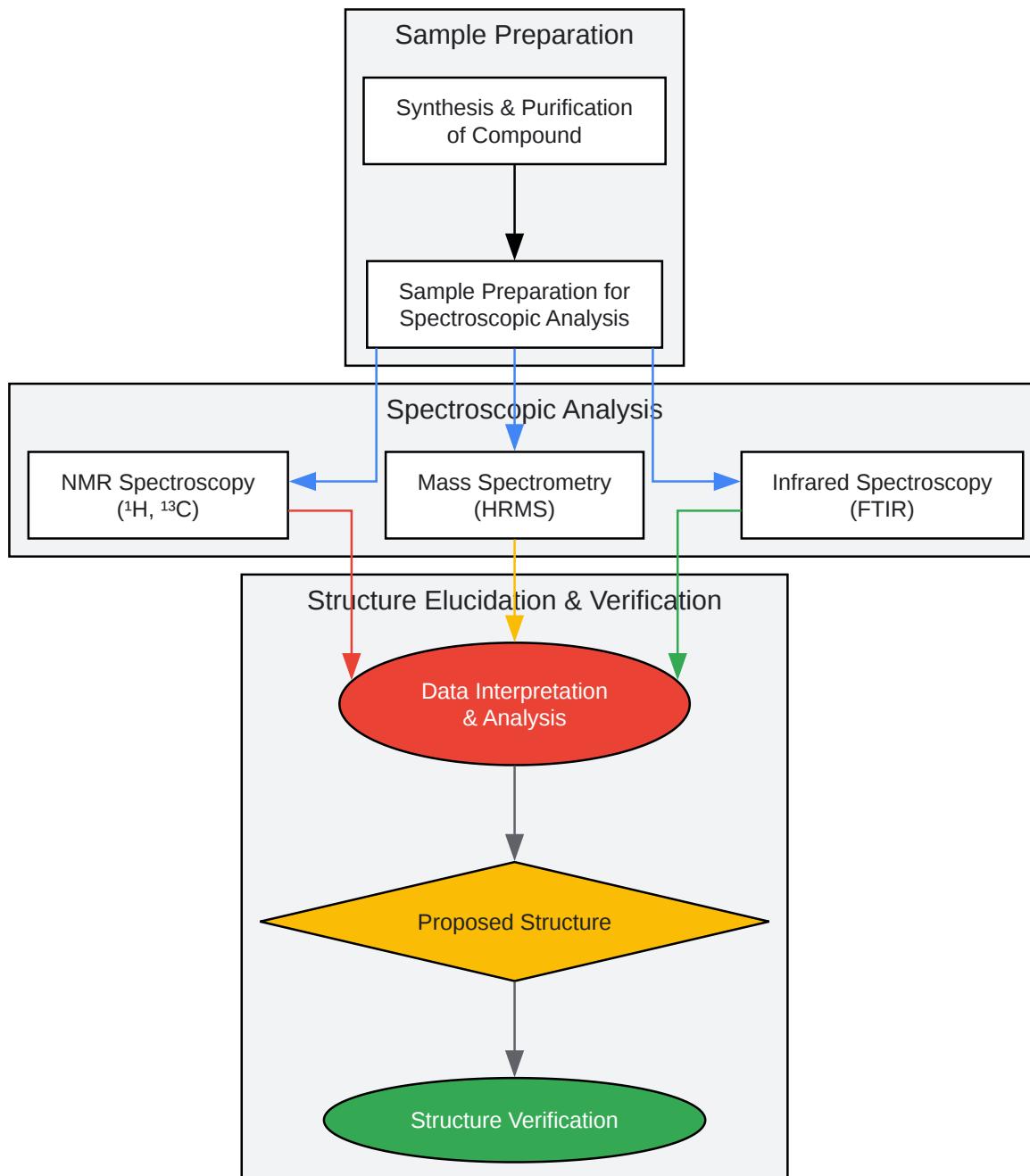
- Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated exact mass of the proposed chemical formula to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **4-(Difluoromethyl)pyridin-2-amine**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The instrument scans the sample with infrared radiation over a specific range (typically $4000\text{-}400\text{ cm}^{-1}$). The detector measures the amount of light absorbed by the sample at each wavenumber. A background spectrum is also collected and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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